N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Physicochemical profiling ADME prediction Medicinal chemistry

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1707367-52-9) is a synthetic heterocyclic small molecule composed of a 1,2,3‑triazole core, an N‑methyl carboxamide at the 4‑position, and a pyrrolidin‑2‑ylmethyl substituent attached via a methylene bridge at the N1 position of the triazole, isolated as the hydrochloride salt. It possesses a molecular formula of C₉H₁₆ClN₅O and a molecular weight of 245.71 g·mol⁻¹.

Molecular Formula C9H16ClN5O
Molecular Weight 245.71 g/mol
CAS No. 1707367-52-9
Cat. No. B1433232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
CAS1707367-52-9
Molecular FormulaC9H16ClN5O
Molecular Weight245.71 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=N1)CC2CCCN2.Cl
InChIInChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H
InChIKeyCFPMTXWGHBEHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride (CAS 1707367-52-9): Core Structural Identity and Procurement Baseline


N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1707367-52-9) is a synthetic heterocyclic small molecule composed of a 1,2,3‑triazole core, an N‑methyl carboxamide at the 4‑position, and a pyrrolidin‑2‑ylmethyl substituent attached via a methylene bridge at the N1 position of the triazole, isolated as the hydrochloride salt . It possesses a molecular formula of C₉H₁₆ClN₅O and a molecular weight of 245.71 g·mol⁻¹ . The compound belongs to the broader class of 1,2,3‑triazole‑4‑carboxamides, a scaffold that has been investigated for chemokine receptor antagonism (e.g., CCR1) and anti‑proliferative applications [1]. Critically, this compound is distinguished from its closest structural analogs by the combination of the N‑methyl amide, the methylene‑linked pyrrolidine at the 2‑position, and the monohydrochloride salt form, each of which independently influences physicochemical properties, solubility, and molecular recognition.

Why N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride Cannot Be Interchanged with In‑Class Analogs


Although multiple 1,2,3‑triazole‑4‑carboxamide derivatives share a common core, small structural variations at the N1 substituent, the amide nitrogen, and the salt form produce measurable differences in molecular weight, lipophilicity, hydrogen‑bonding capacity, and basicity that directly impact solubility, membrane permeability, and target engagement [1]. The N‑methyl amide in the target compound (MW 245.71 as HCl salt) eliminates a hydrogen‑bond donor present in the primary amide analog (MW 231.68), altering both LogP and the capacity for intermolecular interactions . The methylene linker between the triazole N1 and the pyrrolidine 2‑position introduces conformational flexibility not available in directly attached pyrrolidine regioisomers (e.g., the 3‑yl analog, MW 195.23 free base), which can lead to divergent binding poses and selectivity profiles . Furthermore, the monohydrochloride salt provides controlled protonation of the pyrrolidine nitrogen, affording consistent aqueous solubility at a defined stoichiometry, in contrast to the dihydrochloride form or the free base . These differences are not cosmetic; they translate into distinct in vitro ADME and pharmacology profiles that preclude simple interchange.

Quantitative Differentiation Evidence for N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Primary Amide Analog

The N-methylation of the carboxamide in the target compound increases the molecular weight by 14.03 Da compared to the primary amide analog, 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (CAS 1774898-50-8). Both are monohydrochloride salts, but the target compound (C₉H₁₆ClN₅O, MW 245.71) contains one additional carbon and two additional hydrogens, raising the heavy atom count and slightly increasing lipophilicity . This methylation removes a hydrogen‑bond donor (the primary amide NH₂), which in analogous triazole‑carboxamide series has been associated with improved membrane permeability and microsomal stability [1].

Physicochemical profiling ADME prediction Medicinal chemistry

Regioisomeric Connectivity: Pyrrolidine-2-ylmethyl vs. Pyrrolidine-3-yl Direct Attachment and Impact on Conformational Flexibility

The target compound attaches the pyrrolidine ring to the triazole N1 via a methylene (–CH₂–) spacer at the pyrrolidine 2‑position. In contrast, the regioisomer N-methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (free base, CAS 1334494-71-1, MW 195.23) lacks this spacer and connects the pyrrolidine directly at the 3‑position . The methylene linker in the target compound increases the distance between the triazole and the basic pyrrolidine nitrogen and introduces an additional rotatable bond (Δrotatable bonds = +1), which can profoundly alter the conformational ensemble accessible in solution and at a protein binding site . In published pyrrolidine–triazole CCR1 antagonist series, minor linker variations shifted binding IC₅₀ values by >10‑fold, underscoring that connectivity is a primary determinant of pharmacological activity [1].

Conformational analysis Target engagement Structure–activity relationships

Salt Form Stoichiometry: Monohydrochloride vs. Dihydrochloride and the Implications for Solubility and Dosing Accuracy

The target compound is supplied as the monohydrochloride salt (1:1 stoichiometry, one HCl per molecule). A dihydrochloride variant of the same free base (N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride) also appears in vendor catalogs . The two salt forms differ in their protonation state of the pyrrolidine nitrogen and potentially the triazole ring, resulting in distinct molecular weights (mono‑HCl: 245.71; di‑HCl: ca. 282.17) and, critically, different aqueous solubility and hygroscopicity profiles. The mono‑HCl form provides a defined, single protonation that simplifies molarity calculations for biological assays, whereas the di‑HCl form may exhibit higher aqueous solubility but contributes additional chloride counter‑ions that can interfere with certain biochemical readouts or cell‑based assays .

Salt selection Aqueous solubility Formulation pre-formulation

Purity Specification and Its Impact on Reproducibility in Concentration–Response Assays

Vendor‑certified purity for the target compound is 95% (AKSci, CymitQuimica, Leyan) . While no direct impurity profiling against the primary amide analog is publicly available, the 95% purity benchmark provides a defined acceptance criterion for procurement. In concentration–response assays (e.g., IC₅₀ determinations), a 5% impurity level can introduce systematic error if the impurity possesses biological activity. For the structurally similar primary amide analog (1774898-50-8), the catalog purity is also stated as 95%, placing the two compounds on an equal quality footing from a vendor‑specification standpoint, but the different impurity profiles (arising from distinct synthetic routes) mean that batch‑to‑batch reproducibility must be verified independently for each compound .

Quality control Dose–response reproducibility Procurement specification

High-Value Application Scenarios for N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride


Structure–Activity Relationship (SAR) Studies on Pyrrolidine–Triazole CCR1 Antagonist Scaffolds

The compound serves as a key analog for probing the effect of N‑methylation and methylene‑linker geometry on CCR1 binding affinity. In the published pyrrolidine–heterocycle series, small structural modifications around the triazole core produced >10‑fold changes in binding IC₅₀ [1]. By comparing the target compound directly against the primary amide analog (CAS 1774898-50-8) and the 3‑yl regioisomer (CAS 1334494-71-1), medicinal chemistry teams can deconvolute the contributions of the amide substituent, linker length, and pyrrolidine attachment point to receptor recognition, enabling rational prioritization of lead series.

Pre‑Formulation Solubility and Salt‑Form Screening

The monohydrochloride salt (MW 245.71) provides a defined stoichiometric baseline for aqueous solubility measurements and formulation development. Because a dihydrochloride variant exists commercially, the monohydrochloride form is essential for comparative salt‑screening studies that assess the impact of counter‑ion stoichiometry on dissolution rate, hygroscopicity, and compatibility with biorelevant media . Procurement of the correct salt form eliminates ambiguity in molarity calculations for in vitro pharmacology and DMPK assays.

Chemoproteomics and Target‑Engagement Studies Requiring Defined Linker Chemistry

The methylene‑linked pyrrolidine‑2‑yl substituent presents a secondary amine that, after deprotonation, can be functionalized with affinity tags or photoreactive groups without perturbing the triazole–carboxamide pharmacophore. The conformational flexibility introduced by the methylene spacer, relative to directly attached pyrrolidine regioisomers, may influence the orientation of the tag relative to the binding site, an important consideration in the design of chemical probes for target identification .

Computational Chemistry and Pharmacophore Model Refinement

The distinct connectivity (N1–CH₂–pyrrolidine‑2‑yl) and the N‑methyl amide create a unique three‑dimensional pharmacophore that differs from both the primary amide analog and the N1‑aryl triazole‑4‑carboxamides described in the patent literature [2]. Computational chemists can employ this compound as a rigid reference point for docking and molecular dynamics simulations aimed at understanding the conformational preferences of the methylene‑bridged pyrrolidine moiety and its contribution to ligand–protein interaction energies.

Quote Request

Request a Quote for N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.